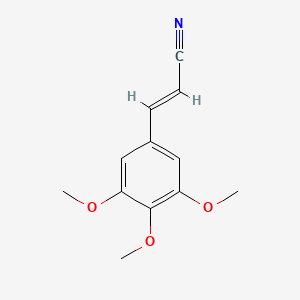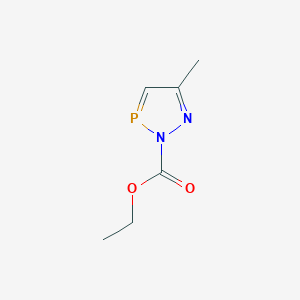![molecular formula C16H18N6O5S B13807196 N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse Green 9 is a multifunctional dye primarily used for coloring synthetic fibers such as polyester, nylon, and acrylic. It is known for its vibrant and long-lasting color, making it ideal for various applications, including textile dyeing, biological experiments, and clinical diagnostics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disperse Green 9 is synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The process typically involves diazotization followed by coupling reactions. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the formation of the desired dye compound .
Industrial Production Methods
In industrial settings, Disperse Green 9 is produced using large-scale reactors where the raw materials are mixed and subjected to specific reaction conditions. The dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Disperse Green 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines or other reduced forms of the dye .
Wissenschaftliche Forschungsanwendungen
Disperse Green 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Industry: Applied in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
Disperse Green 9 exerts its effects by binding to specific molecular targets within the fibers or biological tissues. The dye molecules penetrate the hydrophobic fibers, such as polyester, and form strong interactions with the polymer chains. This results in a vibrant and long-lasting color. In biological applications, the dye binds to cellular components, allowing researchers to visualize and track various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disperse Blue 1
- Disperse Yellow 3
- Disperse Red 11
Comparison
Disperse Green 9 is unique due to its specific molecular structure, which provides excellent color fastness and stability. Compared to other disperse dyes, it offers a broader range of applications, including its use in emerging fields such as dye-sensitized solar cells and functional textile processing .
Eigenschaften
Molekularformel |
C16H18N6O5S |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O5S/c1-4-20(5-2)10-6-11(18-9(3)23)15(12(7-10)19-17)16-13(21(24)25)8-14(28-16)22(26)27/h6-8,17H,4-5H2,1-3H3,(H,18,23) |
InChI-Schlüssel |
JSVOAOBXCPEPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C(=C1)N=N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)

![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
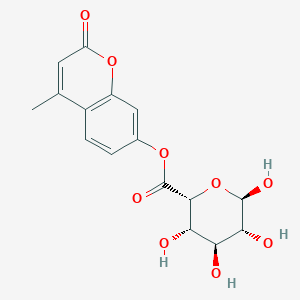
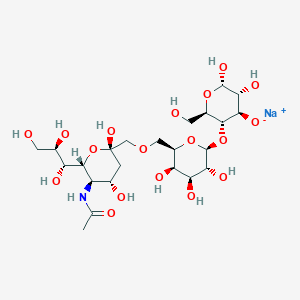

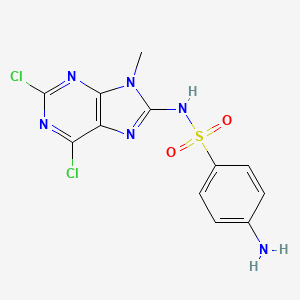
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

